REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[C:12](=[O:16])[C:13](Cl)=[O:14].CCN(CC)CC.[CH2:24]([OH:26])[CH3:25]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[C:12](=[O:16])[C:13]([O:26][CH2:24][CH3:25])=[O:14]
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Name
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|
Quantity
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14.78 g
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Type
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reactant
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Smiles
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COC=1C=C2C(=CNC2=CC1)C(C(=O)Cl)=O
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Name
|
|
Quantity
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10.4 mL
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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144 mL
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Type
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reactant
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Smiles
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C(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the resulting yellow suspension was stirred at rt for 1 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The percipitate was filtered off
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Type
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WASH
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Details
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washed with cold ethanol and diethylether
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Reaction Time |
1 h |
Name
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Type
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product
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Smiles
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COC=1C=C2C(=CNC2=CC1)C(C(=O)OCC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |